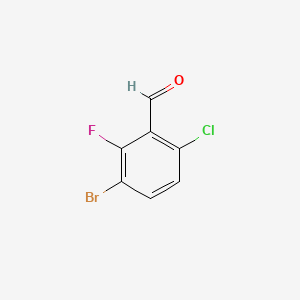

3-Bromo-6-chloro-2-fluorobenzaldehyde

説明

Strategic Role of Polyhalogenated Aromatic Aldehydes in Chemical Transformations

Polyhalogenated aromatic aldehydes are a class of chemical intermediates that have garnered significant attention in advanced organic synthesis. Their strategic importance lies in the unique reactivity conferred by the presence of multiple halogen substituents on the aromatic ring. These halogens are not mere placeholders; they serve as versatile functional handles that can be selectively addressed through various chemical transformations. The differential reactivity of carbon-halogen bonds (e.g., C-I > C-Br > C-Cl >> C-F) under specific reaction conditions, particularly in metal-catalyzed cross-coupling reactions, allows for the sequential and regioselective introduction of new carbon-carbon and carbon-heteroatom bonds. This capability enables chemists to build molecular complexity in a controlled and predictable manner. The aldehyde group adds another layer of synthetic utility, readily participating in a wide array of transformations such as oxidations, reductions, and nucleophilic additions, making these compounds powerful and versatile building blocks for constructing complex molecular frameworks.

Contextualization of 3-Bromo-6-chloro-2-fluorobenzaldehyde within Contemporary Synthetic Chemistry

Within this class of valuable synthons, this compound stands out as a trifunctionalized aromatic compound. Its structure, featuring three different halogen atoms (bromine, chlorine, and fluorine) alongside an aldehyde group, presents a rich platform for intricate synthetic strategies. lookchem.com The bromine atom serves as a prime site for cross-coupling reactions, the less reactive chlorine atom offers potential for later-stage functionalization, and the robust fluorine atom can critically influence the steric and electronic properties of the final molecule, often enhancing biological activity or material performance. This compound is utilized as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. lookchem.com Its carefully designed substitution pattern makes it a valuable precursor for creating libraries of compounds for drug discovery and for developing new agrochemicals and functional materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-6-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFSWRXTSBYYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731482 | |

| Record name | 3-Bromo-6-chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886615-30-1 | |

| Record name | 3-Bromo-6-chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-chloro-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties and Structural Analysis of 3 Bromo 6 Chloro 2 Fluorobenzaldehyde

General Properties

The fundamental physicochemical properties of 3-Bromo-6-chloro-2-fluorobenzaldehyde are summarized in the table below. This data is critical for its handling, storage, and application in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 886615-30-1 | lookchem.com |

| Molecular Formula | C₇H₃BrClFO | lookchem.com |

| Molecular Weight | 237.46 g/mol | lookchem.com |

| Appearance | Data not specified, typically a solid | |

| Boiling Point | 253 °C | lookchem.com |

| Density | 1.779 g/cm³ | lookchem.com |

| Flash Point | 107 °C | lookchem.com |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | lookchem.com |

Spectroscopic Data Analysis (NMR, IR, Mass Spectrometry)

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for this compound are not widely available in public scientific databases. This information is typically generated by commercial suppliers and provided in their certificates of analysis. While predicted spectra can be calculated, verified experimental data remains proprietary.

Structural Characteristics (Crystal Structure, Conformational Analysis)

Information regarding the single-crystal X-ray structure and detailed conformational analysis of this compound has not been reported in the peer-reviewed scientific literature. Such analyses would provide precise data on bond lengths, bond angles, and the three-dimensional arrangement of the atoms, which could offer deeper insights into its reactivity.

Chemical Reactivity and Mechanistic Elucidation of 3 Bromo 6 Chloro 2 Fluorobenzaldehyde

Nucleophilic Substitution Reactions on Aromatic Halogen Atoms

The benzene (B151609) ring of 3-bromo-6-chloro-2-fluorobenzaldehyde is substituted with three halogen atoms, which are susceptible to nucleophilic attack. The rate and regioselectivity of these reactions are dictated by the nature of the halogen, the strength of the nucleophile, and the reaction conditions. The electron-withdrawing nature of the aldehyde group and the halogens activates the ring towards nucleophilic aromatic substitution (SNAr).

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. nih.gov In the first step, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govachemblock.com In the second step, the leaving group is expelled, restoring the aromaticity of the ring. nih.gov The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups, such as the formyl group and the additional halogens on the ring. achemblock.com

In the context of nucleophilic aromatic substitution, the reactivity of the halogens as leaving groups typically follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. googleapis.com

The reaction of this compound with nitrogen-based nucleophiles like primary and secondary amines can lead to the substitution of one of the halogen atoms. While specific studies on this compound are limited, related reactions on similar polyhalogenated aromatic compounds suggest that such transformations are feasible. For instance, the displacement of a halide by an amine is a common strategy in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

In a related example, 2-bromo-6-fluorobenzaldehyde (B104081) is utilized in the synthesis of indazoles through a reaction with primary amines and sodium azide, catalyzed by copper(II) oxide. ossila.com Although this involves a different starting material, it highlights the reactivity of the halogen atoms in the presence of nitrogen nucleophiles.

Reactions with hydrazine (B178648) and its derivatives are also anticipated to proceed via a similar nucleophilic substitution pathway, potentially followed by condensation with the aldehyde group to form hydrazones. These reactions are crucial in the synthesis of various biologically active molecules.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles (Data based on general principles and related compounds due to lack of specific data for this compound)

| Nucleophile | Expected Product | Potential Reaction Conditions |

| Primary Amine (R-NH₂) | 3-Amino-6-chloro-2-fluorobenzaldehyde derivative | Base (e.g., K₂CO₃), Solvent (e.g., DMF, DMSO), Heat |

| Hydrazine (N₂H₄) | 3-Hydrazinyl-6-chloro-2-fluorobenzaldehyde | Solvent (e.g., Ethanol), Reflux |

The reaction of this compound with sulfur-containing nucleophiles, such as thiols, is expected to yield thioether derivatives. The thiolate anion, generated by the deprotonation of the thiol in the presence of a base, acts as a potent nucleophile in SNAr reactions.

While specific literature on the reaction of this particular benzaldehyde (B42025) with thiols is scarce, the synthesis of unsymmetrical thioethers through the reaction of aryl halides with thiols is a well-established transformation. These reactions are often carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a polar aprotic solvent like DMF or DMSO.

Table 2: Representative Nucleophilic Substitution Reactions with Sulfur Nucleophiles (Data based on general principles due to lack of specific data for this compound)

| Nucleophile | Expected Product | Potential Reaction Conditions |

| Thiol (R-SH) | 3-(Alkylthio/Arylthio)-6-chloro-2-fluorobenzaldehyde | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) |

Transformations of the Aldehyde Functional Group

The aldehyde group in this compound is a key site for various chemical transformations, including oxidation to carboxylic acids and reduction to alcohols.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-bromo-6-chloro-2-fluorobenzoic acid. This transformation can be achieved using a variety of oxidizing agents. A patent for a related compound, 3-bromo-5-chloro-2-fluorobenzaldehyde, describes its oxidation to the corresponding benzoic acid. googleapis.com

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in acidic or basic media. The choice of reagent and conditions is crucial to ensure high yield and to avoid unwanted side reactions.

Table 3: Oxidation of this compound (Data based on general oxidation methods for benzaldehydes)

| Oxidizing Agent | Product | Typical Conditions |

| Potassium Permanganate (KMnO₄) | 3-Bromo-6-chloro-2-fluorobenzoic acid | Aqueous base or acid, Heat |

| Potassium Dichromate (K₂Cr₂O₇) | 3-Bromo-6-chloro-2-fluorobenzoic acid | Sulfuric acid, Heat |

The aldehyde group can be reduced to a primary alcohol, (3-bromo-6-chloro-2-fluorophenyl)methanol. This reduction is typically accomplished using hydride-based reducing agents.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for the selective reduction of aldehydes and ketones in the presence of other functional groups.

Table 4: Reduction of this compound (Data based on general reduction methods for benzaldehydes)

| Reducing Agent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | (3-Bromo-6-chloro-2-fluorophenyl)methanol | Alchoholic solvent (e.g., Methanol, Ethanol), Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | (3-Bromo-6-chloro-2-fluorophenyl)methanol | Anhydrous ether or THF, followed by aqueous workup |

Electrophilic Character and Interactions

The carbon atom of the aldehyde group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is further enhanced by the electron-withdrawing effects of the three halogen substituents on the aromatic ring.

This electrophilic character makes the aldehyde susceptible to attack by various nucleophiles, leading to addition reactions. For example, it can react with Grignard reagents or organolithium compounds to form secondary alcohols.

Influence of Multiple Halogen Substituents on Reaction Kinetics and Thermodynamics

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic and steric effects of its halogen substituents. The electron-withdrawing nature of the halogens (F, Cl, Br) and the aldehyde group deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. masterorganicchemistry.com This activation is a cornerstone of its utility in synthetic chemistry.

For this compound, the aldehyde group is a strong electron-withdrawing group. The fluorine atom at the 2-position, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect, further activating the ring. The relative ability of the halogens to act as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I, which is counterintuitive to their bond strengths but is a result of the rate-determining step being the formation of the Meisenheimer complex, not the C-X bond cleavage. masterorganicchemistry.com

Computational studies on analogous polyhalogenated benzaldehydes, such as 2,3,6-trifluoro-4-bromo-benzaldehyde, provide valuable insights into the regioselectivity of nucleophilic attack. In a study involving sodium methoxide, it was observed that nucleophilic attack preferentially occurs at the C2 position (bearing the fluorine) over the C6 position. semanticscholar.org The calculated activation energy for the addition of the nucleophile to the C6 position was found to be significantly higher (by 4.42 kcal/mol) than for the addition to the C2 position, indicating a kinetic preference for C2 substitution. semanticscholar.org This selectivity is attributed to the more accessible LUMO (Lowest Unoccupied Molecular Orbital) lobe at the C2 position. semanticscholar.org

A similar preference for nucleophilic attack at the position ortho to the aldehyde and bearing the most electronegative halogen can be anticipated for this compound. Therefore, in reactions with nucleophiles, the substitution of the fluorine atom is kinetically favored.

| Parameter | Influence of Halogen Substituents |

| Reaction Kinetics | The presence of multiple electron-withdrawing halogens and an aldehyde group accelerates the rate of nucleophilic aromatic substitution by stabilizing the intermediate Meisenheimer complex. masterorganicchemistry.com |

| Regioselectivity | Nucleophilic attack is kinetically favored at the carbon atom bearing the most electronegative halogen (fluorine) and positioned ortho to the activating aldehyde group, as predicted by computational studies on similar molecules. semanticscholar.org |

| Thermodynamics | While the C-F bond is strong, the overall thermodynamics of substitution can be favorable due to the stability of the final product and the energetics of ion solvation. |

Exploration of Rearrangement Reactions and Side Pathways

While nucleophilic aromatic substitution is a primary reaction pathway for this compound, the presence of the aldehyde functionality and multiple halogen substituents opens up the possibility of rearrangement reactions and the formation of side products under certain conditions.

The aldehyde group itself can participate in various transformations. For instance, under oxidative conditions, it can be converted to the corresponding carboxylic acid. Conversely, reduction can yield the benzyl (B1604629) alcohol. These transformations, if occurring alongside nucleophilic substitution, can lead to a mixture of products.

Rearrangement reactions, though not extensively documented for this specific molecule, are a known class of reactions for aromatic aldehydes and ketones. Some potential, though not experimentally confirmed for this compound, rearrangement pathways could include:

Dakin Reaction: In the presence of hydrogen peroxide and a base, the aldehyde group could theoretically be oxidized and rearranged to a phenol (B47542), with the formyl group being replaced by a hydroxyl group.

Cannizzaro Reaction: In the presence of a strong base, and in the absence of alpha-hydrogens, benzaldehydes can undergo a disproportionation reaction to yield a mixture of the corresponding carboxylic acid and benzyl alcohol. Given the structure of this compound, this is a plausible side reaction under strongly basic conditions.

The formation of side products can also arise from the incomplete selectivity of nucleophilic substitution. While substitution at the C2-fluorine position is kinetically favored, under forcing conditions or with certain nucleophiles, substitution at the C6-chlorine or C3-bromine positions could occur, leading to isomeric products.

Furthermore, the potential for benzyne (B1209423) formation, a common side pathway in nucleophilic aromatic substitution reactions of aryl halides with strong bases, should be considered. Elimination of HBr or HCl could lead to a highly reactive benzyne intermediate, which would then be trapped by a nucleophile, potentially leading to a mixture of regioisomeric products.

| Potential Reaction | Description |

| Oxidation | The aldehyde group can be oxidized to a carboxylic acid. |

| Reduction | The aldehyde group can be reduced to a benzyl alcohol. |

| Dakin Reaction | Hypothetical rearrangement to a phenol under peroxide and base conditions. |

| Cannizzaro Reaction | Potential disproportionation to a carboxylic acid and an alcohol under strong basic conditions. |

| Alternative SNAr | Substitution at less favored positions (C-Cl or C-Br) leading to isomeric byproducts. |

| Benzyne Formation | Possible side pathway with strong bases, leading to a loss of regioselectivity. |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-Bromo-6-chloro-2-fluorobenzaldehyde. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the precise mapping of the molecule's carbon skeleton and the location of its substituents.

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aldehyde proton and the aromatic protons. The aldehyde proton (CHO) typically appears as a singlet in the highly deshielded region of the spectrum, generally around 10 δ. pressbooks.pub The two aromatic protons on the benzene (B151609) ring will appear as doublets, with their chemical shifts and coupling constants influenced by the surrounding halogen atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is particularly distinctive, appearing at a downfield chemical shift, often in the 190 to 215 δ range. pressbooks.pub The six carbons of the benzene ring will show distinct resonances, with their chemical shifts heavily influenced by the electronegativity and position of the bromo, chloro, and fluoro substituents.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides a specific signal for the fluorine atom, and its coupling with nearby protons (³JF-H) can further confirm the substitution pattern on the aromatic ring.

The following table summarizes the expected NMR data for this compound based on spectroscopic principles for substituted benzaldehydes. pressbooks.pubnih.govchemicalbook.com

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~10.0 | s | Aldehyde proton (-CHO) |

| ¹H | 7.0 - 8.0 | d | Aromatic protons (H-4, H-5) |

| ¹³C | ~190 | s | Carbonyl carbon (C=O) |

| ¹³C | 115 - 165 | m | Aromatic carbons, showing C-F, C-Cl, and C-Br couplings |

| ¹⁹F | Varies | d | Fluorine atom, coupled to adjacent aromatic proton |

Interactive Data Table: Click on headers to sort.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The exact mass of the compound is 235.9040 g/mol . echemi.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₇H₃BrClFO) with high accuracy. achemblock.com

The fragmentation of benzaldehydes in a mass spectrometer often involves characteristic pathways, such as the loss of the aldehyde proton or the entire formyl group. pressbooks.pub For this specific molecule, the isotopic patterns of bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) provide a definitive signature in the mass spectrum, facilitating its identification.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule. This data is valuable for advanced analytical techniques like ion mobility-mass spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 236.91126 | 133.5 |

| [M+Na]⁺ | 258.89320 | 148.9 |

| [M-H]⁻ | 234.89670 | 139.5 |

| [M+NH₄]⁺ | 253.93780 | 156.5 |

Data sourced from computational predictions. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides a molecular "fingerprint." A key feature in the IR spectrum of any benzaldehyde (B42025) is the strong, sharp absorption band from the carbonyl (C=O) group stretch, which typically appears in the range of 1690-1720 cm⁻¹. Conjugation with the aromatic ring lowers this frequency to the lower end of the range. pressbooks.pub Other important signals include aromatic C-H stretching vibrations above 3000 cm⁻¹, and C-C stretching vibrations within the ring at 1450-1600 cm⁻¹. The C-F, C-Cl, and C-Br stretching vibrations are expected to appear in the fingerprint region (below 1300 cm⁻¹). researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. While specific Raman data for this compound is not widely published, data from the similar compound 1-Bromo-3-chloro-2-fluorobenzene shows distinct Raman shifts that can be correlated to the vibrations of the substituted ring. nih.gov

| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Intensity |

| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 2700 - 2860 | Aldehyde C-H Stretch | Weak (often two bands) pressbooks.pub |

| 1690 - 1710 | Carbonyl (C=O) Stretch | Strong |

| 1550 - 1600 | Aromatic C=C Stretch | Medium |

| 1000 - 1300 | C-F Stretch | Strong |

| 600 - 800 | C-Cl Stretch | Medium-Strong |

| 500 - 600 | C-Br Stretch | Medium-Strong |

Computational Approaches to Spectroscopic Prediction

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, which can aid in the interpretation of experimental data.

Methods such as Density Functional Theory (DFT) are commonly used to calculate and predict various molecular properties. For instance, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. While these calculated values may not perfectly match experimental results, they are invaluable for assigning signals, especially in complex spectra.

Similarly, vibrational frequencies for both IR and Raman spectra can be computed. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as the stretches and bends of the various functional groups. ias.ac.in

Computational tools are also used to predict properties relevant to other analytical techniques. As noted in the mass spectrometry section, collision cross-section (CCS) values can be calculated using platforms like CCSbase, providing valuable data for ion mobility studies. uni.lu These predictive approaches serve as a powerful complement to empirical laboratory measurements in the structural characterization of complex organic molecules.

Computational Chemistry and Theoretical Modeling of 3 Bromo 6 Chloro 2 Fluorobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules. DFT calculations can provide valuable data on electron density distribution, electrostatic potential, and various reactivity descriptors. Such calculations would be instrumental in understanding how the interplay of the bromo, chloro, and fluoro substituents, along with the aldehyde group, influences the chemical behavior of 3-Bromo-6-chloro-2-fluorobenzaldehyde.

While DFT has been extensively applied to a wide range of benzaldehyde (B42025) derivatives to understand their structural and electronic properties, specific and detailed research findings from DFT calculations for this compound are not readily found in the public domain. researchgate.net Theoretical investigations on analogous, but different, di-halogenated benzaldehydes have been performed, but a dedicated study on this specific compound is not apparent. researchgate.net

A comprehensive DFT study on this compound would typically involve geometry optimization to find the lowest energy structure and the calculation of electronic properties. The results of such a study could be presented in a format similar to the hypothetical data table below.

Hypothetical DFT Calculation Parameters for this compound

| Parameter | Typical Method/Basis Set | Predicted Information |

|---|---|---|

| Geometry Optimization | B3LYP/6-311++G(d,p) | Optimized bond lengths, bond angles, and dihedral angles. |

| Electronic Energy | B3LYP/6-311++G(d,p) | Total electronic energy, heat of formation. |

| Electrostatic Potential | DFT Calculation | Visualization of electron-rich and electron-poor regions. |

| Reactivity Descriptors | Conceptual DFT | Global hardness, softness, and electrophilicity index. |

This table is for illustrative purposes only. The data is hypothetical and not based on published research for this specific compound.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory and, specifically, the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting a molecule's reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

For this compound, a frontier orbital analysis would reveal how the electron-withdrawing effects of the halogen and aldehyde groups modulate the energies and spatial distributions of the HOMO and LUMO. This information is crucial for predicting its behavior in various chemical reactions, including nucleophilic and electrophilic attacks.

However, a detailed frontier orbital analysis for this compound is not available in published literature. Studies on other substituted benzaldehydes suggest that such analyses provide significant insights into their electronic properties and reactivity patterns. researchgate.net

Hypothetical Frontier Orbital Data for this compound

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | Not Available | The highest energy orbital containing electrons, indicating sites susceptible to electrophilic attack. |

| LUMO | Not Available | The lowest energy orbital without electrons, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | Not Available | An indicator of the molecule's chemical stability and reactivity. |

This table is for illustrative purposes only, as specific research data for this compound is not available.

Conformational Analysis and Stereochemical Considerations

The presence of a substituent adjacent to the aldehyde group in benzaldehyde derivatives can lead to the existence of rotational isomers (conformers), typically referred to as cis and trans (or O-syn and O-anti), depending on the orientation of the aldehyde's C=O bond relative to the ortho substituent. For this compound, the fluorine atom at the 2-position is ortho to the aldehyde group, making conformational analysis particularly relevant. The relative stability of these conformers can be determined computationally.

Furthermore, the significant steric hindrance caused by the bulky substituents at the 2- and 6-positions (fluoro and chloro, respectively) could potentially lead to hindered rotation around the aryl-carbonyl single bond. In some cases, severe steric hindrance in ortho-substituted biaryls can lead to a form of stereoisomerism known as atropisomerism, where rotation around a single bond is restricted to such an extent that different conformers can be isolated.

While conformational analyses have been performed for other halogenated benzaldehydes, a specific computational study detailing the rotational isomers, their relative energies, and the potential for atropisomerism in this compound is not documented in the available literature. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the modeling of chemical reaction pathways, providing a detailed understanding of reaction mechanisms. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. Transition state analysis provides the activation energy barrier for a reaction, which is a key determinant of the reaction rate.

For this compound, reaction pathway modeling could be applied to understand its synthesis or its subsequent reactions, such as nucleophilic substitution, oxidation, or reduction. For instance, modeling the nucleophilic addition to the carbonyl group would involve locating the transition state for this process and calculating the associated energy barrier.

Despite the utility of such studies, specific research on reaction pathway modeling and transition state analysis for reactions involving this compound has not been published. Theoretical studies on related systems have demonstrated the power of this approach in elucidating reaction mechanisms and predicting product distributions.

Derivatization Strategies and Synthetic Applications in Target Oriented Synthesis

Synthesis of Complex Heterocyclic Scaffolds

The specific arrangement of substituents on the 3-Bromo-6-chloro-2-fluorobenzaldehyde ring system makes it an ideal starting material for the synthesis of various heterocyclic scaffolds, which are core components of many biologically active compounds.

The synthesis of indazoles, a class of bicyclic heterocycles, represents a significant application of ortho-fluorobenzaldehydes. A common and practical method involves the condensation of an o-fluorobenzaldehyde derivative with hydrazine (B178648). researchgate.netnih.govacs.org In this reaction, the fluorine atom, being a good leaving group, is displaced by the terminal nitrogen of the hydrazine in an intramolecular nucleophilic aromatic substitution, leading to the formation of the pyrazole (B372694) ring fused to the benzene (B151609) ring.

One challenge in the direct reaction with aldehydes is the potential for a competitive Wolf-Kishner reduction. researchgate.netnih.gov To circumvent this, the aldehyde can first be converted to its O-methyloxime derivative. The subsequent reaction of the E-isomer of the methyloxime with hydrazine proceeds smoothly to yield the desired indazole. researchgate.netnih.gov The indazole core is a privileged scaffold in medicinal chemistry, forming the basis for compounds investigated as potent HIV protease inhibitors, serotonin (B10506) receptor antagonists, and aldol (B89426) reductase inhibitors. researchgate.net

Another advanced method for indazole synthesis is the Rhodium(III)-catalyzed C–H bond functionalization and cyclative capture. nih.gov This approach involves the reaction of azobenzenes with aldehydes, where the azo group directs the ortho C-H activation. nih.gov While this method provides N-aryl-2H-indazoles, it highlights the versatility of aldehydes in the construction of such bicyclic systems. nih.gov

Table 1: Synthetic Routes to Indazole Scaffolds

| Starting Material Class | Reagents | Key Features |

|---|---|---|

| o-Fluorobenzaldehydes | Hydrazine | Direct condensation; potential for side reactions. researchgate.netnih.gov |

| o-Fluorobenzaldehyde O-methyloximes | Hydrazine | Eliminates competitive reduction, providing cleaner conversion to the indazole core. researchgate.netnih.gov |

Quinazolines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. mdpi.com Halogenated benzaldehydes, such as this compound, are valuable precursors for quinazoline (B50416) synthesis. A general strategy involves the reaction of a suitably functionalized benzaldehyde (B42025) with a nitrogen-containing species like guanidine (B92328).

For instance, a synthetic route analogous to that used for BRSK2 inhibitors can be envisioned where this compound reacts with guanidine carbonate in a solvent like DMA at elevated temperatures. openlabnotebooks.org This reaction would likely proceed through the initial formation of an imine, followed by cyclization and subsequent aromatization to furnish a 2-amino-6-bromo-7-chloro-5-fluoroquinazoline. The remaining bromo and chloro substituents on the quinazoline core can then be further functionalized, for example, via palladium-catalyzed cross-coupling reactions like the Suzuki coupling, to introduce additional diversity. openlabnotebooks.org

Furthermore, the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, a key intermediate for the anticoccidial drug halofuginone, is achieved from 2,4-dibromo-5-chlorobenzoic acid and formamidine (B1211174) acetate. google.com This illustrates a related pathway where a benzoic acid derivative, which can be obtained by oxidizing the corresponding benzaldehyde, is used to construct the quinazoline ring system. google.com

Role as a Key Intermediate in Pharmaceutical Development

The unique electronic and steric properties conferred by the halogen atoms make this compound a crucial intermediate in the development of new drugs. lookchem.com Its structure allows for the precise tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.

The structural motifs accessible from this compound are relevant to the design of antiviral agents. As mentioned, the indazole scaffold is found in potent HIV protease inhibitors. researchgate.net The synthesis of these inhibitors often requires specifically substituted indazoles, and the halogen atoms on the benzaldehyde precursor serve as handles for introducing the necessary pharmacophoric elements.

While direct synthesis of a specific commercial HIV drug from this exact aldehyde is not prominently documented in the provided results, the general principle is well-established. For example, various N-carboxyphenylpyrrole derivatives have been designed and synthesized as HIV fusion inhibitors that target the gp41 protein, preventing the virus from entering host cells. nih.gov The synthesis of these and other complex inhibitors often relies on building blocks with specific halogenation patterns to guide the assembly and to modulate biological activity. Additionally, 3'-fluoro-modified nucleosides have shown efficacy as selective anti-HIV agents, underscoring the importance of fluorine in the design of potent antivirals. nih.gov

The utility of this compound extends beyond antivirals to a wide range of other biologically active candidates. lookchem.com The ability to generate diverse heterocyclic structures from this intermediate is key to its value in medicinal chemistry.

The indazole derivatives that can be synthesized from it are not only HIV protease inhibitors but have also been explored as:

Serotonin receptor antagonists researchgate.net

Aldol reductase inhibitors researchgate.net

Acetylcholinesterase inhibitors researchgate.net

Vanilloid receptor (VR1) antagonists for the treatment of chronic pain researchgate.net

Furthermore, related halogenated benzaldehydes are used in the synthesis of compounds targeting other diseases. For example, 2-bromo-6-fluorobenzaldehyde (B104081) is a precursor for synthesizing 4,5-disubstituted-2-arylpyrimidine compounds, which act as regulators of the mammalian complement C5a receptor for treating inflammatory, cardiovascular, and immune system diseases. google.com It is also used to create indolyl urea (B33335) compounds that are antagonists of the vanilloid receptor subtype 1 (VR1). google.com The synthetic versatility of these halogenated benzaldehydes allows for the creation of extensive compound libraries for screening against various biological targets.

Table 2: Therapeutic Targets of Compounds Derived from Halogenated Benzaldehydes

| Compound Class | Therapeutic Target/Application |

|---|---|

| Indazole Derivatives | HIV Protease, Serotonin Receptors, Aldol Reductase, VR1 researchgate.net |

| Aminoquinazoline Analogs | BRSK2 Kinase openlabnotebooks.org |

| 2-Arylpyrimidine Derivatives | Complement C5a Receptor (Inflammatory/Cardiovascular Diseases) google.com |

Application in Agrochemical Compound Synthesis

In addition to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. lookchem.com Its incorporation into the molecular structure of pesticides can enhance their efficacy and selectivity, leading to improved crop protection. lookchem.com The specific halogen substitution pattern can influence the compound's mode of action, environmental persistence, and safety profile.

A related compound, 3-bromo-4-fluorobenzaldehyde, is identified as a key intermediate in the synthesis of pesticides such as flumethrin. google.com This demonstrates the utility of bromo-fluoro substituted benzaldehydes in creating active ingredients for agrochemical formulations. The synthetic pathways developed for these compounds are designed to be efficient, cost-effective, and environmentally conscious, making them suitable for large-scale industrial production. google.com

Development of Chemical Probes and Tools

The unique electronic and structural properties of fluorinated organic compounds often allow for their use in specialized analytical applications.

In the reviewed scientific and patent literature, there is no documented use of this compound for the development of Nuclear Magnetic Resonance (NMR) probes for determining enantiopurity.

Exploration in Materials Science for Advanced Applications

Halogenated aromatic compounds are sometimes explored for their potential in creating novel materials with specific electronic or physical properties.

Based on available research, there is no evidence to suggest that this compound has been utilized in the fabrication of nanostructures or semiconducting materials.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-bromo-6-chloro-2-fluorobenzonitrile |

| 1-bromo-4-chloro-2-fluoro-3-difluoromethylbenzene |

| 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine |

Future Research Directions and Translational Perspectives

Development of Novel and More Efficient Synthetic Routes

While 3-Bromo-6-chloro-2-fluorobenzaldehyde is commercially available, the development of novel and more efficient synthetic routes remains a key area of future research. Current synthetic approaches often rely on multi-step processes that may involve harsh reaction conditions or the use of expensive reagents. Future investigations will likely focus on the development of more streamlined and cost-effective synthetic strategies.

Key areas of exploration could include:

Catalytic C-H Functionalization: Directing the selective halogenation of a simpler benzaldehyde (B42025) precursor through advanced catalytic methods could provide a more atom-economical and efficient route.

Ortholithiation and Directed Metalation: The fluorine atom can act as a powerful directing group in ortholithiation reactions, offering a precise method for introducing the bromo and chloro substituents in a controlled manner.

Process Intensification: Research into optimizing reaction parameters, such as temperature, pressure, and catalyst loading, can lead to higher yields and purity, reducing the need for extensive purification steps.

A patent for the synthesis of related halogenated benzaldehydes describes a process involving the oxidation of halogenated toluenes, which suggests that similar oxidative methods could be tailored for the synthesis of this compound. wikipedia.org Further research could focus on improving the catalyst systems and reaction efficiency of such methods.

Expanding the Scope of Derivatization for Diverse Applications

The true potential of this compound lies in its utility as a versatile intermediate for the synthesis of a wide array of derivatives with diverse applications. The aldehyde functionality serves as a handle for numerous chemical transformations, while the halogen atoms provide opportunities for cross-coupling reactions.

Future research will likely focus on expanding the library of derivatives through reactions such as:

Reductive Amination: To produce a variety of substituted benzylamines, which are common motifs in pharmacologically active compounds.

Wittig and Horner-Wadsworth-Emmons Reactions: To generate substituted styrenes, which are precursors to polymers and other functional materials.

Condensation Reactions: To form Schiff bases, hydrazones, and other heterocyclic systems. Substituted benzaldehydes are known to react with hydrazone derivatives to form Schiff bases and can be used in the synthesis of pyrazole (B372694) derivatives. researchgate.net

Suzuki, Heck, and Sonogashira Cross-Coupling Reactions: The bromine atom is particularly amenable to these palladium-catalyzed reactions, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl groups.

A significant application of this derivatization potential is in medicinal chemistry. For instance, a patent has disclosed the use of this compound as a key intermediate in the synthesis of cycloalkyl lactam derivatives that act as inhibitors of the 11-beta-hydroxysteroid dehydrogenase 1 (11β-HSD1) enzyme, which has implications for metabolic diseases. lookchem.com

Advanced Structure-Activity Relationship (SAR) Studies on Derivatives

Building on the expanded library of derivatives, advanced structure-activity relationship (SAR) studies will be crucial for optimizing the biological activity of molecules derived from this compound. By systematically modifying the substituents on the aromatic ring and the groups derived from the aldehyde, researchers can elucidate the key structural features required for potent and selective activity against a particular biological target.

Future SAR studies could focus on:

Exploring the Impact of Halogen Substitution: Investigating how the replacement or repositioning of the bromo, chloro, and fluoro substituents affects biological activity.

Modifying the Aldehyde-Derived Moiety: Systematically altering the chemical group introduced at the C1 position to probe interactions with the target protein.

Computational Modeling and QSAR: Utilizing in silico tools to predict the activity of virtual compounds and guide the synthesis of the most promising derivatives. Studies on other bromo-benzohydrazide derivatives have successfully used Quantitative Structure-Activity Relationship (QSAR) models to correlate electronic and topological parameters with antimicrobial and anticancer activities. nih.gov Similar approaches can be applied to derivatives of this compound.

The insights gained from these SAR studies will be instrumental in the rational design of novel therapeutic agents with improved efficacy and reduced off-target effects.

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis offer significant advantages for the production of this compound and its derivatives, particularly in a pharmaceutical development context. biosynth.combeilstein-journals.org These technologies can lead to improved reaction control, enhanced safety, higher yields, and the rapid generation of compound libraries.

Future research in this area will likely involve:

Developing Continuous Flow Syntheses: Designing and optimizing flow reactor setups for the key synthetic steps in the production of the title compound and its derivatives. Flow chemistry is particularly well-suited for reactions that are exothermic or involve hazardous reagents. acs.orggoflow.at

Automated Library Synthesis: Integrating flow chemistry with robotic platforms to automate the synthesis of a large number of derivatives for high-throughput screening and SAR studies.

Real-time Reaction Monitoring: Incorporating in-line analytical techniques (e.g., NMR, IR, MS) to monitor reaction progress and facilitate rapid optimization.

The application of superheated flow chemistry could also be explored to accelerate reaction rates and potentially avoid the need for catalysts in certain transformations. acs.org The integration of these modern synthetic technologies will be key to unlocking the full potential of this compound as a versatile chemical building block.

Exploration in Emerging Fields of Chemical Biology and Materials Science

The unique structural and electronic features of this compound and its derivatives make them attractive candidates for exploration in emerging areas of chemical biology and materials science.

Chemical Biology:

Development of Chemical Probes: The aldehyde group can be used to design reactive probes that can covalently label specific proteins or other biomolecules. rsc.orgnih.gov The halogen substituents can be further functionalized with reporter tags (e.g., fluorophores, biotin) to facilitate detection and isolation of the target. The Chemical Probes Portal provides a resource for the assessment and selection of such small-molecule reagents. nih.gov

Fragment-Based Drug Discovery: The compact and functionalized nature of this benzaldehyde makes it an ideal starting point for fragment-based screening campaigns to identify novel binders for therapeutic targets.

Materials Science:

Synthesis of Organic Semiconductors: Halogenated aromatic compounds are known to influence the packing and electronic properties of organic materials. Derivatives of 2-Bromo-6-fluorobenzaldehyde (B104081) have been used in the synthesis of semiconducting materials. ossila.com Similarly, derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Development of Functional Polymers: Incorporation of this substituted benzaldehyde into polymer backbones could lead to materials with tailored properties, such as enhanced thermal stability, flame retardancy, or specific optical and electronic characteristics.

The interdisciplinary exploration of this compound and its derivatives is expected to yield novel tools and materials with significant scientific and technological impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-6-chloro-2-fluorobenzaldehyde, and how can reaction efficiency be validated?

- Methodology : The compound is typically synthesized via sequential halogenation of benzaldehyde derivatives. Bromination at the 3-position can be achieved using NBS (N-bromosuccinimide) under radical initiation, followed by chlorination at the 6-position via electrophilic substitution. Fluorination at the 2-position often employs KF or Selectfluor under anhydrous conditions .

- Validation : Reaction progress should be monitored via TLC and GC-MS. Final product purity is confirmed by -NMR (e.g., aldehyde proton resonance at ~10 ppm) and -NMR (distinct carbonyl carbon at ~190 ppm). Mass spectrometry (MS) should confirm the molecular ion peak at m/z 237.452 (M) .

Q. How can purification challenges (e.g., residual halogenated byproducts) be addressed?

- Methodology : Column chromatography with silica gel (hexane:ethyl acetate gradient) effectively separates the aldehyde from halogenated intermediates. Recrystallization in ethanol/water (1:3) improves purity, leveraging the compound’s high density (1.779 g/cm³) and boiling point (253°C) for phase separation .

Advanced Research Questions

Q. What strategies mitigate crystallographic disorder in X-ray diffraction studies of this compound?

- Methodology : Use SHELXL for refinement, applying restraints to the aldehyde group’s thermal motion. High-resolution data (≤0.8 Å) are critical to resolving halogen (Br/Cl) positional disorder. The WinGX suite aids in handling space group ambiguities caused by orthorhombic vs. monoclinic packing .

- Data Contradictions : Discrepancies in reported unit cell parameters may arise from polymorphism. Compare lattice constants with Cambridge Structural Database entries for halogenated benzaldehydes .

Q. How do electronic effects of substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

- Methodology : The electron-withdrawing Cl and F groups activate the bromine at C3 for Pd-catalyzed coupling. Optimize conditions using Pd(PPh) (2 mol%), KCO, and DMF/HO (3:1) at 80°C. Monitor for dehalogenation side reactions via LC-MS .

- Contradictions : Conflicting yields in literature may stem from competing C6-Cl substitution; DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution to prioritize C3-Br reactivity .

Q. How do solvent polarity and substituent effects complicate -NMR interpretation?

- Methodology : Solvent-induced shifts (e.g., DMSO vs. CDCl) alter -NMR signals by ~2 ppm. Compare with 2-fluoro-6-chlorobenzaldehyde (δ = -115 ppm in CDCl) to isolate electronic effects of Br at C3. Use decoupling experiments to resolve scalar coupling () .

Q. What computational approaches predict regioselectivity in nucleophilic aromatic substitution (SNAr)?

- Methodology : Perform Fukui function analysis (Gaussian 16) to identify electrophilic centers. The aldehyde group directs attack to C5 (para to Br), but steric hindrance from Cl at C6 may favor C4. Validate with kinetic studies using NaN in DMSO at varying temperatures .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。